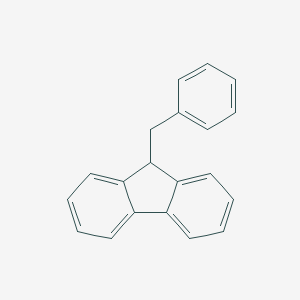

9-苄基芴

描述

9-Benzylfluorene is a compound synthesized through reactions involving fluorene with various reagents to introduce a benzyl group at the 9 position. This compound is of interest due to its structural and electronic properties, which make it suitable for various chemical studies and applications in material science.

Synthesis Analysis

The synthesis of 9-Benzylfluorene can be achieved by different methods. A notable approach involves reacting fluorene with n-BuLi to form a red mixture solution, which then reacts with benzyl chloride to yield 9-Benzylfluorene. Another method utilizes fluorene reacting with sodium benzyloxide solution under specific conditions, offering advantages in terms of cost and yield. These processes are characterized by requirements for low temperature and anhydrous anaerobic operations, or by their comparative efficiency and higher yield (Sun Yun-ka, 2014).

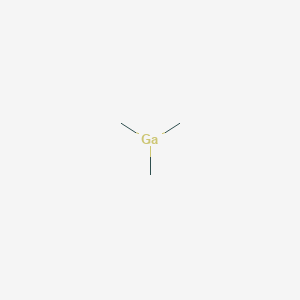

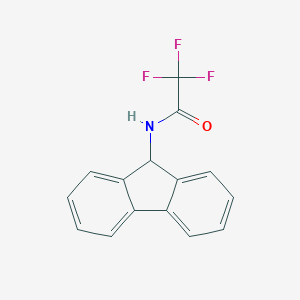

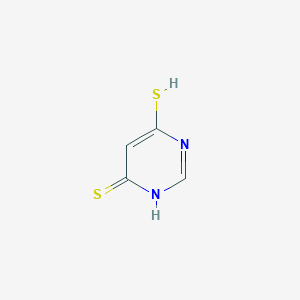

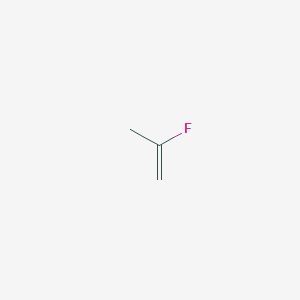

Molecular Structure Analysis

Investigations into the molecular structure of 9-Benzylfluorene and related compounds, including 9-heterofluorenes, reveal significant insights into their structural, electronic, and optical properties. Density-functional theory studies highlight the impact of substituting the carbon at the 9 position with various elements, which influences the molecular structure and properties significantly (Run Chen et al., 2007).

Chemical Reactions and Properties

The chemistry of aromatic 9-germafluorenyl and related species demonstrates the aromatic delocalization of electrons and provides insights into the reactivity and derivatization potential of 9-Benzylfluorene compounds. These studies emphasize the aromatic character and potential for further chemical modification (Yuxia Liu et al., 2002).

Physical Properties Analysis

The electrochemical synthesis and characterization of poly(9-benzylfluorene) reveal its promising optical and photoluminescent properties, emitting blue-green light under UV irradiation. These findings contribute to understanding the physical properties of 9-Benzylfluorene derivatives and their potential applications in electronic and photonic devices (Faruk Turhan et al., 2012).

Chemical Properties Analysis

The exploration of 9-Benzylfluorene's chemical properties, including its reactivity towards various chemical transformations, has been facilitated by studies on its derivatives. For instance, the synthesis of 9-arylfluorenes via KHMDS mediated reactions showcases the versatility of fluorene derivatives in organic synthesis, indicating a broad range of chemical behaviors and reactivities (Saketh Mylavarapu et al., 2018).

科学研究应用

电化学合成

9-苄基芴 (9-BF) 可用于聚合物的电化学合成 . 在一项研究中,9-BF 的电化学聚合在乙腈溶液中进行 . 在工作电极上获得的聚 (9-BF) 薄膜通过衰减全反射红外光谱进行表征 .

光学和光致发光性质

详细研究了聚 (9-BF) 薄膜的光学和光致发光性质 . 荧光光谱研究表明,固态聚合物薄膜在紫外光照射下在约 470/520 nm 处发射蓝绿色光 .

形态学研究

使用扫描隧道显微镜研究聚 (9-BF) 薄膜的形貌 . 形貌结果表明,单晶金电极的表面完全被聚合物薄膜覆盖 .

发光二极管

自 20 世纪 90 年代发现以来,聚合物基发光二极管 (PLED) 一直是许多研究的重点 . 有机聚合物中的聚芴 (PF),如 9-BF,由于其高荧光量子产率和良好的热稳定性,已成为所需颜色发射的有希望的候选者 .

荧光探针

安全和危害

When handling 9-Benzylfluorene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so, and do not let the chemical enter drains .

属性

IUPAC Name |

9-benzyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQLAOVNDBNMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166224 | |

| Record name | 9-Benzylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1572-46-9 | |

| Record name | 9-Benzylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do benzyl radicals interact with fluorene and what are the products formed?

A2: Benzyl radicals, generated from dibenzylmercury, react with fluorene through a homolytic substitution mechanism []. This reaction leads to the formation of three main products: 9-benzylfluorene, 9,9-dibenzylfluorene, and 9,9′-bifluorenyl []. The formation of multiple products suggests a complex reaction pathway involving radical intermediates and potential further reactions with fluorene or other radical species.

Q2: What spectroscopic techniques are used to characterize 9-Benzylfluorene?

A3: Both elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized 9-Benzylfluorene []. Elemental analysis verifies the carbon and hydrogen content, while NMR provides structural information by analyzing the magnetic properties of atomic nuclei.

Q3: What is a potential application of 9-Benzylfluorene in polymer chemistry?

A4: Research indicates that 9-Benzylfluorene can serve as a monomer in the electrochemical synthesis of poly(9-benzylfluorene) []. Although the abstract doesn't provide details about the polymer's properties or potential applications, this finding suggests that 9-Benzylfluorene could be a valuable precursor for developing novel polymeric materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。